S-Phenyl-L-cysteine
CAS No.: 34317-61-8
Cat. No.: VC21537331
Molecular Formula: C9H11NO2S
Molecular Weight: 197.26 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 34317-61-8 |
---|---|
Molecular Formula | C9H11NO2S |
Molecular Weight | 197.26 g/mol |
IUPAC Name | (2R)-2-amino-3-phenylsulfanylpropanoic acid |
Standard InChI | InChI=1S/C9H11NO2S/c10-8(9(11)12)6-13-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1 |
Standard InChI Key | XYUBQWNJDIAEES-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC=C(C=C1)SC[C@@H](C(=O)O)N |
SMILES | C1=CC=C(C=C1)SCC(C(=O)O)N |
Canonical SMILES | C1=CC=C(C=C1)SCC(C(=O)O)N |
Parameter | Value |
---|---|
CAS Registry Number | 34317-61-8 |
Molecular Formula | C₉H₁₁NO₂S |
Molecular Weight | 197.25 g/mol |
IUPAC Name | (R)-2-amino-3-(phenylthio)propanoic acid |
Synonyms | H-Cys(phenyl)-OH |
The chemical structure of S-Phenyl-L-cysteine consists of a central cysteine backbone with a phenyl group attached to the sulfur atom. This configuration provides a unique chemical profile that distinguishes it from other cysteine derivatives and contributes to its specific biological activities.
Physical and Chemical Properties
S-Phenyl-L-cysteine appears as a white to light yellow powder or crystalline solid at room temperature. Its physical and chemical properties have been well-characterized through various analytical methods, providing essential information for its applications in research and development.
Physical Properties
The physical characteristics of S-Phenyl-L-cysteine are summarized in the following table:
Property | Value |
---|---|
Physical State (20°C) | Solid |
Appearance | White to light yellow powder to crystal |
Melting Point | 181°C (decomposition) |
Maximum Absorption Wavelength | 251 nm (HCl solution) |
Specific Rotation | +11.0 to +13.0° (c=1, 1mol/L NaOH aqueous solution) |
Chemical Reactivity
The chemical reactivity of S-Phenyl-L-cysteine is largely determined by its functional groups: the carboxylic acid, amine, and thioether groups. The thioether linkage (C-S-C) provides a unique site for chemical modifications and interactions with biological macromolecules. The compound can undergo various reactions typical of amino acids, including:
-
Peptide bond formation through its carboxylic acid and amine groups
-
Nucleophilic substitution reactions at the sulfur atom
-
Oxidation of the thioether group to sulfoxide or sulfone derivatives
Synthesis and Preparation Methods
Chemoenzymatic Synthesis
A highly efficient preparation method for S-Phenyl-L-cysteine has been developed using a chemoenzymatic approach. This method employs tryptophan synthase and follows a four-step reaction sequence to produce high-purity, optically active S-Phenyl-L-cysteine .
The synthesis process involves:
-
Reaction of magnesium with bromobenzene
-
Grignard reaction
-
Hydrolysis
-
Enzymatic synthesis using tryptophan synthase with thiophenol and L-serine as starting materials
This method is particularly valuable because it produces the compound with a total yield of 81.3% and purity exceeding 99.9% . The use of recombinant tryptophan synthase from Escherichia coli enhances the efficiency of this process, making it economically viable for large-scale production.
Quality Control
The quality of synthesized S-Phenyl-L-cysteine is typically assessed using multiple analytical methods:
Analytical Method | Specification |
---|---|
HPLC | Minimum 97.0% area |
Neutralization Titration | Minimum 97.0% |
Nonaqueous Titration | Minimum 97.0% |
NMR | Must confirm to structure |
These analytical methods ensure the structural integrity and purity of the synthesized compound, which is critical for its application in biochemical research and pharmaceutical development.
Biological Activities and Applications
Antiretroviral Properties
S-Phenyl-L-cysteine has been identified as having potential applicability as an antiretroviral agent, specifically as a protease inhibitor for Human Immunodeficiency Virus (HIV) . Protease inhibitors function by blocking the activity of HIV protease, an enzyme necessary for the production of infectious viral particles. While the exact mechanism of inhibition remains an area of ongoing research, the structural features of S-Phenyl-L-cysteine suggest its ability to interact with the active site of the HIV protease.
Interaction with Voltage-Gated Potassium Channels
Research has demonstrated that S-Phenyl-L-cysteine can function as an inhibitor of S-nitroso-L-cysteine (L-CSNO) effects on voltage-gated potassium channel proteins (Kv) . This inhibitory activity suggests a potential role in modulating neuronal and cardiovascular function, as potassium channels are critical in regulating membrane potential and cellular excitability.
The interaction between S-Phenyl-L-cysteine and potassium channels has been investigated using various experimental approaches:
-
Affinity chromatography
-
Surface plasmon resonance spectroscopy
-
Hydrogen deuterium exchange
-
Patch clamp assays in Kv-overexpressing cells
These studies have provided valuable insights into the structural basis of this interaction and its physiological implications.
Research Applications
Due to its unique chemical properties and biological activities, S-Phenyl-L-cysteine serves as a valuable tool in various research applications:
-
As a chemical probe for studying protein-ligand interactions
-
In the development of novel antiretroviral agents
-
For investigating the structure-function relationships of voltage-gated ion channels
-
As a standard or reference compound in analytical chemistry and biochemistry
Research Findings and Mechanisms of Action
Protein Interaction Studies
The interaction of S-Phenyl-L-cysteine with proteins has been a subject of comprehensive research. Studies have shown that it can bind to specific protein targets without undergoing S-nitrosylation reactions, suggesting a direct protein-ligand interaction mechanism . This property distinguishes it from many other sulfur-containing compounds that typically modify proteins through covalent interactions.
In research examining voltage-gated potassium channels, S-Phenyl-L-cysteine has been found to inhibit the effects of S-nitroso-L-cysteine, potentially by competing for the same binding site . This competitive inhibition provides valuable insights into the structural requirements for ligand recognition by these channels.
Comparison with Related Compounds
Comparison with S-Phenyl-L-Cysteine Sulfoxide
S-Phenyl-L-cysteine sulfoxide is an oxidized derivative of S-Phenyl-L-cysteine, containing an additional oxygen atom bonded to the sulfur. While structurally similar, these compounds exhibit distinct chemical and biological properties.
Property | S-Phenyl-L-cysteine | S-Phenyl-L-cysteine Sulfoxide |
---|---|---|
Molecular Formula | C₉H₁₁NO₂S | C₉H₁₁NO₃S |
Molecular Weight | 197.25 g/mol | 213.26 g/mol |
Oxidation State of Sulfur | Lower (thioether) | Higher (sulfoxide) |
Chemical Reactivity | Less reactive toward nucleophiles | More reactive due to polarized S=O bond |
Biological Activities | Antiretroviral potential, channel blocker | Antimicrobial properties, biofilm inhibition |
The presence of the S=O bond in S-Phenyl-L-cysteine sulfoxide creates a more polarized environment around the sulfur atom, affecting its interactions with biological macromolecules and contributing to its distinct antimicrobial properties.
Comparison with Other Cysteine Derivatives
S-Phenyl-L-cysteine belongs to a broader family of cysteine derivatives that include compounds like S-methyl-L-cysteine and S-allyl-L-cysteine. Each of these compounds possesses unique properties determined by the nature of the substituent attached to the sulfur atom.
Compound | Key Features | Notable Properties |
---|---|---|
S-Phenyl-L-cysteine | Phenyl group attached to sulfur | Potential antiretroviral activity, Kv channel interaction |
S-Methyl-L-cysteine | Methyl group attached to sulfur | Inhibitor of L-CSNO effects, found in various plants |
S-Allyl-L-cysteine | Allyl group attached to sulfur | Found in garlic, cardioprotective properties |
These structural differences result in varied biological activities, making each compound suitable for specific applications in research and potential therapeutic development.
Current Research and Future Perspectives
Recent Developments
Recent research on S-Phenyl-L-cysteine has focused on elucidating its precise mechanisms of action and expanding its applications in biochemical and pharmaceutical research. Advances in protein crystallography and molecular modeling have provided deeper insights into how this compound interacts with its target proteins, particularly HIV protease and voltage-gated potassium channels.
Additionally, improvements in synthetic methods have made it possible to produce S-Phenyl-L-cysteine with higher purity and yield, facilitating its use in various research applications. The chemoenzymatic approach using tryptophan synthase represents a significant advancement in this regard, offering an efficient and economical route to obtain this compound .
Research Gaps and Future Directions
Despite the progress made in understanding S-Phenyl-L-cysteine, several aspects remain to be fully elucidated:
-
The detailed structural basis of its interaction with HIV protease and other target proteins
-
The pharmacokinetic and pharmacodynamic properties that would inform its potential as a therapeutic agent
-
The full spectrum of its biological activities beyond the currently known effects
-
The possibility of developing more potent and selective derivatives based on its structure
Future research should address these gaps to fully exploit the potential of S-Phenyl-L-cysteine in various biomedical applications.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume